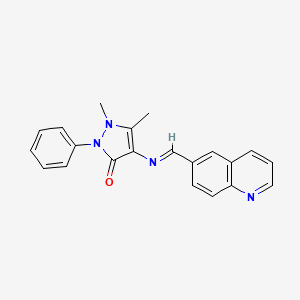![molecular formula C15H23FN2O3S B7464410 3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)
3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide, also known as FSPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FSPP is a sulfonylurea derivative that has been synthesized and studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide involves its interaction with sulfonylurea receptor 1 (SUR1) and ATP-sensitive potassium channels (KATP) in cells. This compound binds to SUR1, leading to the closure of KATP channels and subsequent depolarization of the cell membrane. This depolarization triggers the release of insulin in pancreatic cells and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells. It has been shown to improve glucose uptake in cells and stimulate insulin secretion in pancreatic cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity in cells. However, one limitation of this compound is its limited solubility in aqueous solutions, which can affect its bioavailability in cells.
Orientations Futures
There are several future directions for the study of 3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the study of this compound in combination with other drugs for its potential use in cancer therapy. Additionally, the study of this compound in animal models can provide valuable insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dipropylpropanamide in the presence of a base such as triethylamine. The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have antidiabetic properties by stimulating insulin secretion and improving glucose uptake in cells. This compound has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O3S/c1-3-11-18(12-4-2)15(19)9-10-17-22(20,21)14-7-5-13(16)6-8-14/h5-8,17H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQUMDVMFPXIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CCNS(=O)(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)

![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7464342.png)
![N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7464345.png)
![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464347.png)

![1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone](/img/structure/B7464364.png)

![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)
(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)

